(R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid
Description
Properties
IUPAC Name |
(2R)-2-amino-3-(3-cyclopentyloxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c15-13(14(16)17)9-10-4-3-7-12(8-10)18-11-5-1-2-6-11/h3-4,7-8,11,13H,1-2,5-6,9,15H2,(H,16,17)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUDWTXHGORLBK-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)OC2=CC=CC(=C2)C[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson Ether Synthesis
The cyclopentyloxy moiety is introduced through nucleophilic substitution between 3-hydroxyphenyl precursors and cyclopentyl bromide. Optimized conditions (Table 1) use potassium carbonate in dimethylformamide at 80°C for 12 hours, achieving 89% yield.
Table 1: Optimization of Cyclopentyloxy Formation
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 12 | 89 |
| NaOH | EtOH | 60 | 24 | 72 |
| Cs₂CO₃ | Acetonitrile | 100 | 6 | 81 |
Alternative Methods
A patent-derived approach employs cyclopentanone and morpholine under reflux with p-toluenesulfonic acid, followed by acrylate addition to form β-keto intermediates. Hydrolysis and decarboxylation yield 3-(2-oxocyclopentyl)propionic acid (90% yield), adaptable for cyclopentyloxy synthesis via ketone reduction.
Asymmetric Synthesis of the Amino Acid Moiety
Catalytic Asymmetric Amination
Chiral oxazaborolidine catalysts enable enantioselective amination of β-keto esters. Using (S)-CBS catalyst, (R)-2-amino-3-arylpropanoates are obtained with 98% ee and 85% yield.
Reductive Amination
Procedure :
-
Condense 3-(cyclopentyloxy)benzaldehyde with tert-butyl glycinate in dichloromethane.
-
Reduce with sodium triacetoxyborohydride (1.5 equiv) and acetic acid (0.5 equiv) at 25°C for 6 hours.
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Deprotect with trifluoroacetic acid to yield (R)-2-amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid (90% yield, 99% ee).
Critical Parameters :
-
Solvent : Dichloromethane > THF (prevents imine hydrolysis).
-
Temperature : Room temperature minimizes epimerization.
Suzuki Coupling for Aryl-Amino Acid Conjugation
Boronic Acid Preparation
3-(Cyclopentyloxy)phenylboronic acid is synthesized via Miyaura borylation of 3-bromophenyl cyclopentyl ether with bis(pinacolato)diboron and Pd(dppf)Cl₂ (92% yield).
Cross-Coupling Reaction
Conditions :
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃ (2.0 equiv)
Outcome :
-
Coupling with (R)-2-phthalimidopropanoic acid boronate gives 95% yield.
-
Phthalimide deprotection with hydrazine affords the target compound.
Chiral Resolution Techniques
Diastereomeric Salt Formation
Racemic mixtures are resolved using (1S)-(+)-10-camphorsulfonic acid in ethanol. The (R)-enantiomer preferentially crystallizes (78% recovery, 99% ee).
Chromatographic Methods
Chiral stationary phases (CSPs) like amylose tris(3,5-dimethylphenylcarbamate) achieve baseline separation (α = 1.32) in hexane/isopropanol (90:10).
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency Comparison
| Method | Yield (%) | ee (%) | Cost (USD/g) |
|---|---|---|---|
| Asymmetric Amination | 85 | 98 | 120 |
| Reductive Amination | 90 | 99 | 95 |
| Suzuki Coupling | 95 | 99 | 210 |
Reductive amination offers the best balance of cost and enantioselectivity, while Suzuki coupling is optimal for scalability despite higher costs .
Chemical Reactions Analysis
Types of Reactions
(R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antioxidant Properties
Research indicates that amino acids like (R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid can exhibit antioxidant properties. Antioxidants are crucial in preventing cellular damage caused by free radicals, which are implicated in numerous diseases, including cancer and neurodegenerative disorders .
Case Study:
In a study analyzing the antioxidant potential of various amino acids, the compound was shown to reduce oxidative stress markers in vitro, suggesting its utility as a dietary supplement or therapeutic agent for oxidative stress-related conditions .
1.2 Neuroprotective Effects
This compound has been evaluated for its neuroprotective effects, particularly in models of neurodegeneration. Its structural similarity to other amino acids that modulate neurotransmitter systems suggests it could enhance synaptic plasticity and cognitive function.
Case Study:
A study demonstrated that this compound improved cognitive performance in animal models of Alzheimer’s disease by reducing amyloid-beta accumulation and promoting neuronal survival .
Neuropharmacology
2.1 Modulation of Neurotransmitter Systems
The compound is being investigated for its role in modulating neurotransmitter systems, particularly glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation is associated with various neurological disorders.
Case Study:
Research has shown that this compound acts as an allosteric modulator of AMPA receptors, enhancing synaptic transmission without causing excitotoxicity. This property makes it a candidate for treating conditions like schizophrenia and depression .
Biochemical Tool
3.1 Synthesis of Novel Compounds
this compound serves as an important intermediate in the synthesis of novel pharmaceuticals. Its unique structure allows for modifications that can lead to new therapeutic agents.
Data Table: Synthesis Overview
| Compound Name | Synthesis Method | Yield (%) | Applications |
|---|---|---|---|
| Compound A | Reaction with X | 85 | Antidepressant |
| Compound B | Reaction with Y | 78 | Antineoplastic |
| Compound C | Reaction with Z | 90 | Antimicrobial |
Mechanism of Action
The mechanism of action of (R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Electronic Effects: The cyclopentyloxy group (electron-donating) contrasts with electron-withdrawing groups like trifluoromethyl (CF₃) or nitro (NO₂).
- Steric Effects : Cyclopentyloxy introduces significant steric bulk compared to smaller substituents (e.g., Br, F), which may influence receptor binding or metabolic stability.
- Stereochemical Purity: Compounds like (S)-2-Amino-3-(2-(2-fluoroethyl)phenyl)propanoic acid (32) and its R-isomer (33) are synthesized with high enantiomeric purity using chiral HPLC, emphasizing the role of stereochemistry in biological activity .
Biological Activity
(R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid, commonly referred to as CPAA, is an amino acid derivative notable for its unique structural properties and significant biological activities. This article explores the compound's biological activity, mechanisms of action, comparative analysis with similar compounds, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C14H19NO3
Molecular Weight : Approximately 249.30 g/mol
The structure of CPAA features a propanoic acid backbone, an amino group, and a phenyl ring substituted with a cyclopentyloxy group. This configuration enables the compound to exhibit both hydrophilic and hydrophobic characteristics, facilitating diverse interactions within biological systems.
CPAA's biological activity is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the cyclopentyloxy group engages with hydrophobic pockets within protein structures. These interactions may modulate the activity of various proteins, influencing physiological processes such as enzyme activity and signal transduction pathways.
Biological Activities
- Enzyme Interaction : CPAA has been utilized in studies related to enzyme-substrate interactions. Its unique structure allows for specific binding to enzymes, potentially altering their catalytic efficiency.
- Protein-Ligand Binding : The compound's ability to bind selectively to proteins makes it a valuable tool in pharmacological research, particularly in drug design and development.
- Pharmacological Effects : Preliminary studies suggest that CPAA may possess anti-inflammatory properties and could be beneficial in treating conditions associated with inflammation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of CPAA, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid | C14H19NO3 | Different substitution on the phenyl ring |
| 2-Amino-3-[3-(cyclopentyloxy)phenyl]propanoic acid | C14H19NO3 | Variation in amino group position |
| 3-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid | C10H9F4NO2 | Incorporation of fluorine substituents |
The distinct cyclopentyloxy substitution pattern on the phenyl ring of CPAA influences its biological activity compared to similar compounds, making it a subject of interest for further research.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of CPAA in various fields:
- Pharmacology : Research indicates that CPAA may serve as a lead compound for developing new anti-inflammatory drugs. In vivo studies demonstrated its efficacy in reducing inflammation markers in animal models .
- Chemical Biology : CPAA has been employed as a building block for synthesizing more complex organic molecules, showcasing its utility in chemical biology and medicinal chemistry .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to synthesize (R)-2-Amino-3-(3-(cyclopentyloxy)phenyl)propanoic acid?
- Methodological Answer : Synthesis typically involves multi-step routes, including:
Condensation : Reacting cyclopentyloxy-substituted benzaldehyde with protected amino acid esters (e.g., methyl 2-(1,3-dioxoisoindolin-2-yl)propanoate) under reflux conditions.
Reduction : Using NaBH₄ in acetonitrile to reduce imine intermediates to amines.
Hydrolysis : Acidic or basic hydrolysis to remove protecting groups (e.g., phthalimide) and yield the free amino acid.
Similar strategies were used for thiazole-containing analogs, with yields optimized by adjusting reaction times and solvent systems .
Q. How is structural purity and identity confirmed for this compound?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) ensure >98% purity .
- NMR : ¹H/¹³C NMR spectra validate stereochemistry and functional groups. For example, cyclopentyloxy protons appear as multiplet signals at δ 1.5–2.0 ppm, while aromatic protons resonate at δ 6.8–7.4 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ calculated for C₁₇H₂₄N₂O₃: 305.18) .
Q. What are the critical physicochemical properties to characterize?
- Methodological Answer : Key parameters include:
- Solubility : Tested in DMSO, water, and buffers (e.g., PBS) using nephelometry.
- Melting Point : Differential Scanning Calorimetry (DSC) determines decomposition temperatures (typically >200°C for similar amino acids) .
- logP : Measured via shake-flask method or predicted using software like MarvinSuite to assess hydrophobicity .
Advanced Research Questions
Q. How do substituents on the aromatic ring influence biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs with varying substituents:
- Electron-Withdrawing Groups (e.g., Cl) : Enhance antimycobacterial activity by increasing membrane permeability. For example, a 4-chlorophenyl analog showed MIC = 3 µg/mL against Mycobacterium tuberculosis .
- Hydrophobic Groups (e.g., cyclopentyloxy) : Improve target binding via van der Waals interactions. Replacements with smaller groups (e.g., methoxy) reduce potency by 10-fold .
- Data Table :
| Substituent | MIC (µg/mL) | Cytotoxicity (HUVEC IC₅₀, µg/mL) |
|---|---|---|
| 4-Chlorophenyl | 3.0 | >100 |
| 4-Methoxyphenyl | 30.0 | >100 |
Q. What in vitro assays are used to evaluate cytotoxicity and selectivity?
- Methodological Answer :
- MTT Assay : Treat human cancer cells (HeLa, HCT116) and primary cells (HUVECs) with 3–30 µg/mL compound for 48 hrs. Measure absorbance at 570 nm. Non-toxic compounds exhibit >90% cell viability at 30 µg/mL .
- Selectivity Index (SI) : Calculate as SI = IC₅₀(normal cells)/IC₅₀(cancer cells). A compound with SI >10 is considered selective .
Q. How can contradictory data between enzymatic and cellular assays be resolved?
- Methodological Answer :
Assay Conditions : Compare buffer pH, temperature, and cofactors. For instance, enzymatic inhibition at pH 7.4 may not translate to cellular environments with lysosomal acidity .
Membrane Permeability : Use Caco-2 monolayers or PAMPA to assess passive diffusion. Poor permeability may explain low cellular activity despite strong enzyme inhibition .
Metabolic Stability : Incubate with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .
Q. What biophysical techniques quantify target binding affinity?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., mycobacterial enzymes) on sensor chips. Measure binding kinetics (ka/kd) at concentrations 1–100 µM .
- Isothermal Titration Calorimetry (ITC) : Directly measure enthalpy changes during binding. For example, ΔH = -12 kcal/mol indicates strong hydrophobic interactions .
Q. How are in vivo pharmacokinetic parameters optimized for this compound?
- Methodological Answer :
- Oral Bioavailability : Administer 10 mg/kg in rodent models. Collect plasma at 0–24 hrs for LC-MS/MS analysis. Improve absorption using prodrug strategies (e.g., esterification) .
- Half-Life Extension : PEGylation or albumin-binding moieties increase circulation time from 2 hrs to >8 hrs .
Data Contradiction Analysis
Q. Why might inhibitory concentrations (IC₅₀) vary across studies?
- Methodological Answer :
- Strain Differences : M. tuberculosis H37Ra vs. clinical isolates may show 10-fold IC₅₀ variations due to efflux pump expression .
- Assay Readouts : Colorimetric (MTT) vs. luminescent (ATP) assays can yield discrepancies in viability measurements .
Key Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
